

# Application Notes and Protocols for Using DRAQ5™ with GFP-Expressing Cells

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## Compound of Interest

Compound Name: DRAQ5 dye

Cat. No.: B1243697

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## Introduction

DRAQ5™ is a far-red fluorescent DNA dye that readily permeates the membranes of both live and fixed cells, intercalating with dsDNA.[1] Its emission in the far-red spectrum makes it an ideal nuclear counterstain for multiplexing with other fluorophores, particularly Green Fluorescent Protein (GFP) and its variants, as there is minimal spectral overlap.[1][2][3] This compatibility allows for the clear visualization and quantification of GFP-tagged proteins within the cellular context, without the need for spectral compensation.[4] Applications are diverse, ranging from high-content screening (HCS) and fluorescence microscopy to flow cytometry for cell cycle analysis and nucleated cell gating.[1][2]

## Key Features and Benefits

- **Spectral Compatibility with GFP:** DRAQ5™ is excited by red and far-red light and emits in the far-red region, avoiding spectral overlap with GFP, FITC, and other common fluorophores in the visible range.[2][5]

- Live and Fixed Cell Staining: It can be used to stain dsDNA in both living and fixed cells and tissues, offering experimental flexibility.[3][6]
- Rapid, No-Wash Protocol: DRAQ5™ provides rapid staining of nuclei and does not require a wash step, streamlining experimental workflows.[3][4]
- Stoichiometric DNA Binding: The fluorescence intensity of DRAQ5™ is proportional to the DNA content, enabling cell cycle analysis.[1][7]
- High Photostability: It exhibits low photobleaching, allowing for prolonged imaging and detection of weak fluorescent signals.[2]

## Spectral Profile

The spectral properties of DRAQ5™ are key to its successful use with GFP.

- Excitation: While the maximum excitation peaks ( $Ex\lambda_{max}$ ) are at approximately 600 nm and 646 nm, DRAQ5™ can be sub-optimally excited by various laser lines, including 488 nm (for flow cytometry), 561 nm, 633 nm, and 647 nm.[1][2]
- Emission: The emission maximum ( $Em\lambda_{max}$ ) is around 697 nm when bound to dsDNA.[1][2]

This significant separation between the emission of GFP (typically ~509 nm) and DRAQ5™ ensures minimal bleed-through and simplifies multicolor imaging.

## Data Presentation: Quantitative Summary

The following tables provide a summary of recommended starting concentrations, incubation times, and instrument settings for common applications. Optimization may be required for specific cell types and experimental conditions.

### Table 1: Recommended Staining Conditions

Application	Cell State	DRAQ5™ Concentration	Incubation Time	Incubation Temperature
Fluorescence Microscopy	Live or Fixed	5 µM	5 - 30 minutes	Room Temperature (RT) or 37°C
Time-Lapse Imaging	Live	1 µM	Duration of assay (0.5 - 3 hours)	37°C
Flow Cytometry (Cell Cycle)	Live or Fixed	10 - 20 µM	15 - 30 minutes	Room Temperature (RT) or 37°C
Flow Cytometry (Gating)	Live or Fixed	5 - 10 µM	15 - 30 minutes	Room Temperature (RT) or 37°C

Note: Staining at 37°C can accelerate the process, potentially reducing incubation times to 1-3 minutes.[2][8]

## Table 2: Recommended Instrument Settings

Instrument	Application	Excitation Wavelength	Emission Filter
Fluorescence Microscope	Nuclear Counterstaining	633 nm or 647 nm	>660 nm (e.g., 695LP, 715LP, or 780LP)
Flow Cytometer	Cell Cycle Analysis	488 nm, 633 nm, or 647 nm	>700 nm (e.g., 715LP or 780/60 BP)
High Content Screening	Nuclear Segmentation	Yellow/Red wavelengths	>660 nm

## Experimental Protocols

## Protocol 1: Nuclear Counterstaining of GFP-Expressing Cells for Fluorescence Microscopy

This protocol is suitable for both live and fixed adherent or suspension cells.

### Materials:

- GFP-expressing cells
- DRAQ5™ (5 mM stock solution)
- Phosphate Buffered Saline (PBS) or appropriate culture medium
- Formaldehyde (for fixation, if required)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, if required)

### Procedure:

- Cell Preparation:
  - Live Cells: Plate cells on a suitable imaging dish or slide. Ensure cells are healthy and at the desired confluency.
  - Fixed Cells: a. Fix cells with 4% formaldehyde in PBS for 15-30 minutes at room temperature.[9] b. Wash the cells three times with PBS. c. If required for other antibody staining, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS) and perform immunostaining as per your standard protocol.
- DRAQ5™ Staining:
  - Prepare a 5 μM working solution of DRAQ5™ in PBS or culture medium.
  - For fixed cells, DRAQ5™ is typically added after all other staining steps.[10]
  - Remove the culture medium or final wash buffer from the cells.
  - Add the 5 μM DRAQ5™ solution to cover the cells.

- Incubate for 5-30 minutes at room temperature, protected from light.[4]
- Imaging:
  - No washing step is required.[3]
  - Image the cells directly.
  - Use the appropriate filter sets to visualize GFP (e.g., 488 nm excitation, ~510/20 nm emission) and DRAQ5™ (e.g., 633 nm or 647 nm excitation, >660 nm emission).

## Protocol 2: Cell Cycle Analysis of GFP-Expressing Cells by Flow Cytometry

This protocol allows for the simultaneous analysis of GFP expression and DNA content.

Materials:

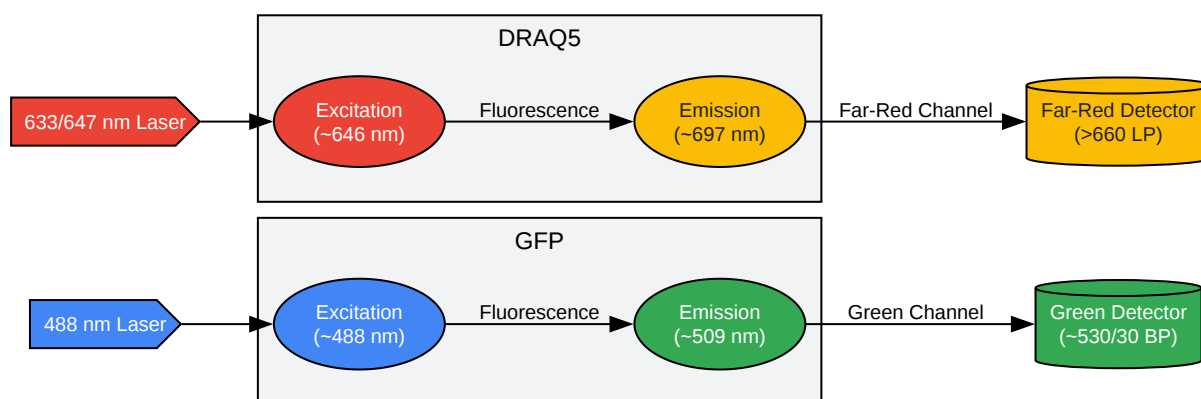
- GFP-expressing cells in suspension
- DRAQ5™ (5 mM stock solution)
- PBS or other suitable buffer

Procedure:

- Cell Preparation:
  - Harvest and wash the cells, then resuspend them in PBS at a concentration of  $\leq 4 \times 10^5$  cells/mL.[10]
- DRAQ5™ Staining:
  - Add DRAQ5™ to the cell suspension to a final concentration of 10-20  $\mu$ M.[9]
  - Gently mix and incubate for 15-30 minutes at room temperature, protected from light.
- Flow Cytometry Analysis:

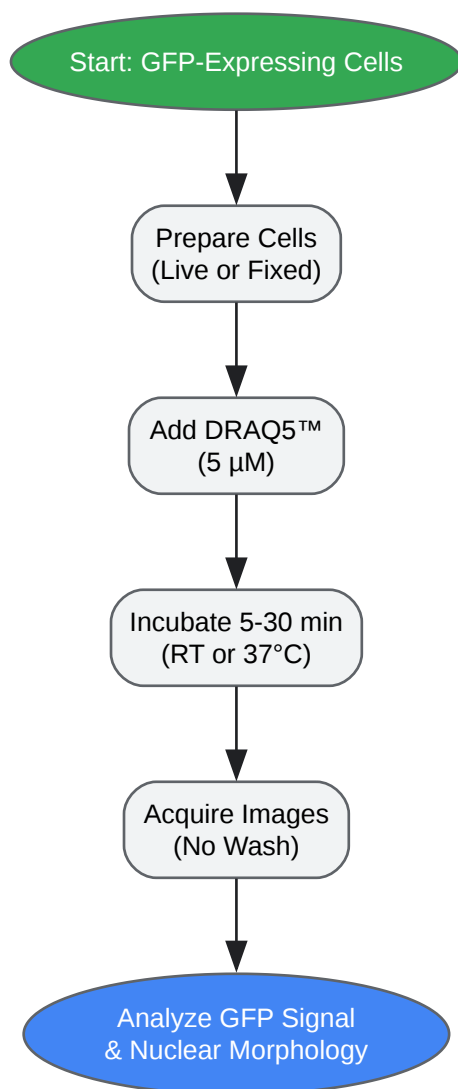
- Analyze the samples on a flow cytometer without washing.
- Excite GFP with a 488 nm laser and detect its emission (e.g., with a 530/30 BP filter).
- Excite DRAQ5™ with a 488 nm, 633 nm, or 647 nm laser and detect its emission using a long-pass filter (e.g., 715LP) or a band-pass filter (e.g., 780/60 BP).[9]
- Use appropriate gating strategies to exclude doublets and debris.
- Analyze the DRAQ5™ signal on a linear scale for cell cycle profiling.[4]

## Visualizations



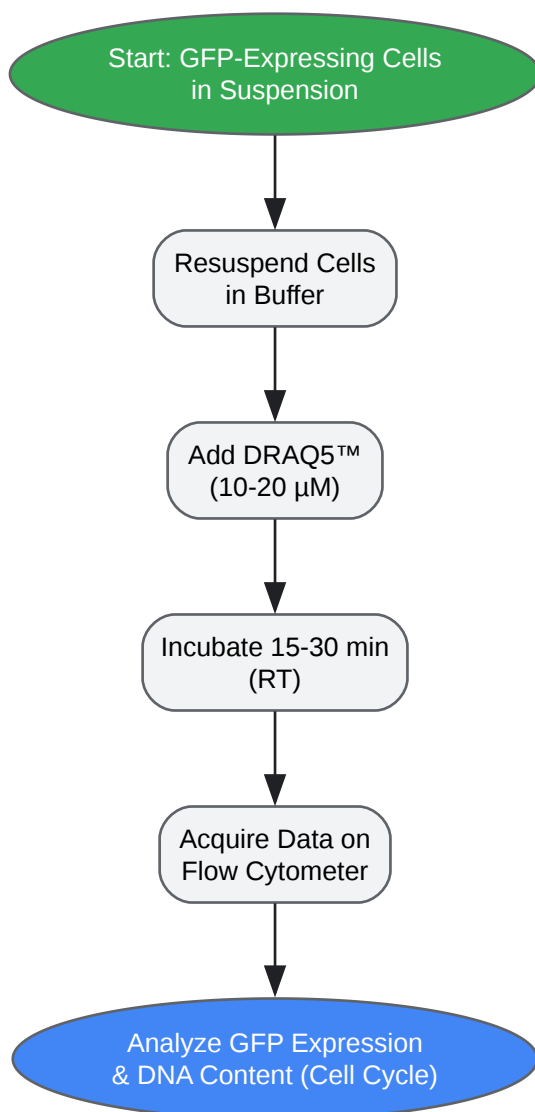
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Caption: Spectral compatibility of GFP and DRAQ5.



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Caption: Microscopy workflow with DRAQ5 and GFP.



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Caption: Flow cytometry workflow for cell cycle analysis.

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## References

- 1. DRAQ5 [[biostatus.com](http://biostatus.com)]

- [2. vincibiochem.it \[vincibiochem.it\]](https://vincibiochem.it)
- [3. documents.thermofisher.com \[documents.thermofisher.com\]](https://documents.thermofisher.com)
- [4. DRAQ5™, 50µL / 200µL sizes \(ab108410\) | Abcam \[abcam.com\]](https://abcam.com)
- [5. cdn.technologynetworks.com \[cdn.technologynetworks.com\]](https://cdn.technologynetworks.com)
- [6. selectscience.net \[selectscience.net\]](https://selectscience.net)
- [7. bio-techne.com \[bio-techne.com\]](https://bio-techne.com)
- [8. interchim.fr \[interchim.fr\]](https://interchim.fr)
- [9. biostatus.com \[biostatus.com\]](https://biostatus.com)
- [10. immunologicalsciences.com \[immunologicalsciences.com\]](https://immunologicalsciences.com)
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